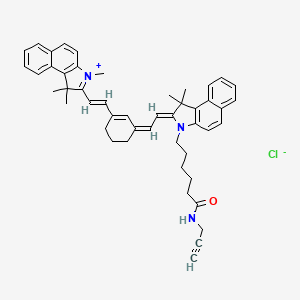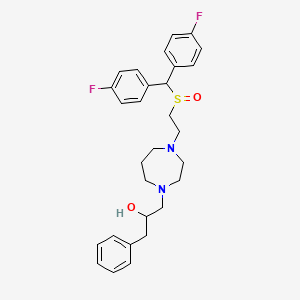
Dat-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature .
Industrial Production Methods
Industrial production of Dat-IN-1 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity, and ensuring compliance with regulatory standards. This process would include rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dat-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, enhancing the compound’s activity or selectivity .
Wissenschaftliche Forschungsanwendungen
Dat-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the dopamine transporter and its interactions with other molecules.
Biology: Helps in understanding the role of dopamine in various biological processes and diseases.
Medicine: Investigated for its potential therapeutic effects in treating psychostimulant use disorders and other neurological conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the dopamine transporter.
Wirkmechanismus
Dat-IN-1 exerts its effects by inhibiting the dopamine transporter, a membrane-spanning protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, this compound increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling. This mechanism is crucial for its potential therapeutic effects in treating psychostimulant use disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cocaine: A well-known dopamine transporter inhibitor with strong psychostimulant effects.
Benztropine: Another dopamine transporter inhibitor with different pharmacological properties.
SRI-20041 and SRI-30827: Allosteric modulators of the dopamine transporter that affect cocaine binding.
Uniqueness of Dat-IN-1
This compound is unique due to its atypical inhibition profile and high affinity for the dopamine transporter. Unlike traditional inhibitors like cocaine, this compound has a distinct binding mechanism and pharmacological profile, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C29H34F2N2O2S |
|---|---|
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
1-[4-[2-[bis(4-fluorophenyl)methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol |
InChI |
InChI=1S/C29H34F2N2O2S/c30-26-11-7-24(8-12-26)29(25-9-13-27(31)14-10-25)36(35)20-19-32-15-4-16-33(18-17-32)22-28(34)21-23-5-2-1-3-6-23/h1-3,5-14,28-29,34H,4,15-22H2 |
InChI-Schlüssel |
GTPXBKXJSXCFEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(C1)CC(CC2=CC=CC=C2)O)CCS(=O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


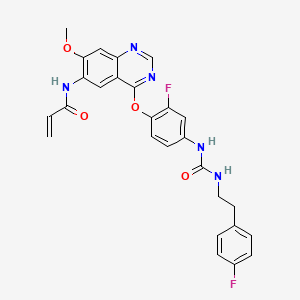
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)

![(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide](/img/structure/B12376040.png)
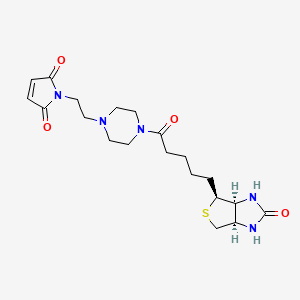
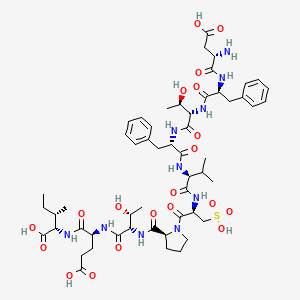
![[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)
![(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12376064.png)
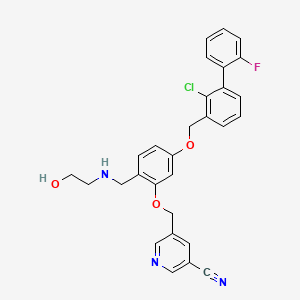

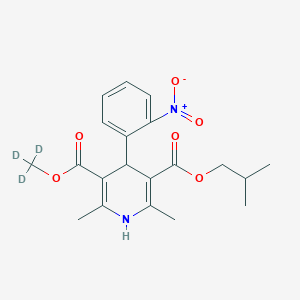
![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)
